The compound 4-(2-Pyrrolidinoethyl)piperidine belongs to a class of organic compounds that feature a piperidine ring, a six-membered heterocycle with one nitrogen atom, and a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. These structural motifs are prevalent in various biologically active molecules and are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
The biological activity of pyrrolo[3,4-c]pyridine derivatives, which are structurally related to 4-(2-Pyrrolidinoethyl)piperidine, has been extensively studied. These compounds have been reported to possess a wide range of pharmacological properties, including analgesic and sedative effects. They have been investigated for their potential to treat diseases of the nervous and immune systems, and they have shown antidiabetic, antimycobacterial, antiviral, and antitumor activities1. Although the exact mechanism of action for 4-(2-Pyrrolidinoethyl)piperidine is not detailed in the provided papers, the activities of similar compounds suggest that it may interact with various biological targets to exert its effects.
Pyrrolo[3,4-c]pyridine derivatives, which share a similar bicyclic ring system to 4-(2-Pyrrolidinoethyl)piperidine, have been primarily studied for their analgesic and sedative properties. These compounds could potentially be developed into new therapeutic agents for pain management and sedation1.
In a study focusing on novel analogues of 4-(1-Pyrrolidinyl) Piperidine, derivatives were synthesized and evaluated for their effect on plasma glucose levels. One particular derivative showed a significant impact on plasma glucose, indicating potential antidiabetic properties4.
Piperazinyl glutamate pyridines, which are structurally related to 4-(2-Pyrrolidinoethyl)piperidine, have been identified as potent P2Y12 antagonists. These compounds have demonstrated excellent inhibition of platelet aggregation, which is crucial in the development of anticoagulant therapies to prevent thrombotic events. The optimization of these compounds has led to improved pharmacokinetic and physiochemical properties, making them suitable candidates for preclinical evaluations2.
The synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate structurally related to 4-(2-Pyrrolidinoethyl)piperidine, has been optimized for the production of Crizotinib, an antitumor agent. This demonstrates the importance of piperidine derivatives in the synthesis of pharmaceuticals used in oncology3.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8